Product packaging for 2-Ethynyl-9,9'-spirobi[fluorene](Cat. No.:)

2-Ethynyl-9,9'-spirobi[fluorene]

Cat. No.: B13131990
M. Wt: 340.4 g/mol
InChI Key: LZALFFPLQQKRCR-UHFFFAOYSA-N
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Description

Significance of Spirobifluorene Scaffolds in Contemporary Organic and Materials Chemistry

The 9,9'-spirobi[fluorene] (SBF) scaffold is a cornerstone in the design of high-performance organic semiconductors. researchgate.net Its defining feature is the spiro-linkage, where two fluorene (B118485) units are joined by a single, shared tetrahedral carbon atom. This orthogonal arrangement imparts a rigid, three-dimensional structure that is highly sought after in materials science.

One of the primary advantages of the SBF core is its ability to enhance the morphological stability of materials. researchgate.net The bulky, non-planar structure effectively disrupts intermolecular aggregation (π-π stacking), a common issue in thin-film organic electronic devices that can lead to quenching of luminescence and reduced device efficiency. This steric hindrance helps in the formation of stable amorphous glasses with high glass transition temperatures (Tg), a crucial property for the longevity and reliability of devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net

Furthermore, spirobifluorene derivatives have been extensively utilized in a variety of optoelectronic applications, including as host materials for phosphorescent OLEDs, in thermally activated delayed fluorescence (TADF) OLEDs, and as components in organic photovoltaics and organic field-effect transistors (OFETs). researchgate.netacs.orgnih.gov The specific substitution pattern on the fluorene units allows for precise tuning of the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for optimizing charge injection and transport in devices. researchgate.netrsc.org

Property of Spirobifluorene (SBF) ScaffoldsSignificance in Materials Chemistry
Rigid 3D Structure Provides high thermal and morphological stability. researchgate.netresearchgate.net
Steric Hindrance Prevents π-π stacking, leading to improved solution processability and film-forming properties. acs.org
High Glass Transition Temp. (Tg) Enhances the operational lifetime and stability of organic electronic devices. researchgate.net
Tunable Electronic Properties Allows for precise control over HOMO/LUMO energy levels through functionalization at various positions (C1, C2, C3, C4, C7). researchgate.netrsc.org
High Triplet Energy Makes SBF derivatives excellent host materials for blue phosphorescent emitters in OLEDs. researchgate.net

The Ethynyl (B1212043) Moiety as a Versatile Building Block in Conjugated Systems

The ethynyl group (–C≡C–) is a fundamental building block in the construction of π-conjugated systems for molecular electronics. aip.orguky.edu Its presence in a molecule like 2-Ethynyl-9,9'-spirobi[fluorene] offers several distinct advantages.

Primarily, the ethynyl linker extends the π-conjugation of an aromatic system. mdpi.com This extension typically leads to a red-shift in the absorption and emission spectra, allowing for the tuning of the material's color and optical properties. acs.org The linear, rod-like geometry of the acetylene (B1199291) unit is particularly effective at maintaining conjugation between adjacent aromatic groups, as its axial symmetry allows for π-orbital overlap regardless of the rotational orientation of the connected planes. aip.org

Moreover, the ethynyl group is an exceptionally versatile chemical handle. It readily participates in a variety of powerful cross-coupling reactions, most notably the Sonogashira coupling. researchgate.netuky.edu This reaction allows for the straightforward connection of the ethynyl-functionalized molecule to other aromatic or heterocyclic units, providing a modular approach to synthesizing complex, well-defined oligomers and polymers. nih.gov This synthetic flexibility is invaluable for creating materials with tailored electronic and photophysical properties for specific applications. The introduction of the ethynyl linker can also influence molecular packing and liquid crystallinity, which are crucial for charge transport in organic semiconductors. mdpi.com

Feature of the Ethynyl MoietyImpact on Conjugated Systems
Linear Geometry Maintains π-conjugation between aromatic units, regardless of their relative rotation. aip.org
π-System Extension Shifts optical absorption and emission to longer wavelengths, enabling color tuning. mdpi.comacs.org
Chemical Reactivity Serves as a key functional group for Sonogashira and other coupling reactions, allowing for modular synthesis. researchgate.netuky.edu
Structural Influence Can reduce steric hindrance compared to direct aryl-aryl linkages and promote desirable packing structures. aip.orgmdpi.com

Overview of Current Research Trajectories Involving 2-Ethynyl-9,9'-spirobi[fluorene]

The compound 2-Ethynyl-9,9'-spirobi[fluorene] is strategically designed to leverage the benefits of both the SBF scaffold and the ethynyl functional group. Research involving this molecule primarily focuses on its use as a key intermediate for the synthesis of more complex, high-performance organic materials.

The substitution at the C2 position of the spirobifluorene core is particularly significant. This position is known to maximize the electronic conjugation between the fluorene unit and any attached substituent, in contrast to other positions like C1, C3, or C4 where the electronic coupling is more restricted. researchgate.net This makes 2-Ethynyl-9,9'-spirobi[fluorene] an ideal starting material for creating molecules with extended π-systems and strong charge-transfer characteristics.

Current research directions utilizing this compound and similar structures include:

Synthesis of Advanced Host Materials for OLEDs: The ethynyl group can be used to couple the SBF core with other moieties to fine-tune the triplet energy and charge-transport properties, making it suitable as a host for high-efficiency blue TADF or phosphorescent emitters. researchgate.net

Development of Novel Non-Fullerene Acceptors: The rigid, three-dimensional SBF core is being explored in the design of non-fullerene acceptors for organic solar cells, and the ethynyl group provides a convenient point for attaching electron-deficient units. researchgate.net

Creation of Porous Organic Polymers and Metal-Organic Frameworks (MOFs): The rigid and well-defined structure of 2-Ethynyl-9,9'-spirobi[fluorene] makes it an attractive building block for creating materials with high internal surface areas for applications in gas sorption and catalysis. rsc.org

Construction of Molecular Wires and Sensors: The combination of the fluorene unit, known for its high fluorescence quantum yield, and the conjugated ethynyl linker is being investigated for the development of highly sensitive chemical sensors and molecular-scale electronic components. researchgate.netnih.gov

In essence, 2-Ethynyl-9,9'-spirobi[fluorene] is not typically the final functional material itself, but rather a high-potential building block, prized for the combination of the SBF core's stability and the ethynyl group's synthetic versatility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H16 B13131990 2-Ethynyl-9,9'-spirobi[fluorene]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H16

Molecular Weight

340.4 g/mol

IUPAC Name

2-ethynyl-9,9'-spirobi[fluorene]

InChI

InChI=1S/C27H16/c1-2-18-15-16-22-21-11-5-8-14-25(21)27(26(22)17-18)23-12-6-3-9-19(23)20-10-4-7-13-24(20)27/h1,3-17H

InChI Key

LZALFFPLQQKRCR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Synthetic Methodologies for 2 Ethynyl 9,9 Spirobi Fluorene and Its Precursors

Strategies for Halogenated Spirobifluorene Precursor Synthesis

The introduction of a halogen atom at a specific position on the spirobifluorene framework is a critical first step in the synthesis of 2-ethynyl-9,9'-spirobi[fluorene]. This halogen atom serves as a reactive handle for the subsequent introduction of the ethynyl (B1212043) group.

Achieving regioselectivity in the halogenation of the spirobifluorene core is paramount to ensure the desired isomer is formed. Direct halogenation of the 9,9'-spirobifluorene can be challenging and may lead to a mixture of products. nih.gov Therefore, more controlled methods are often employed.

One effective strategy involves the synthesis of 2,2'-dibromo-9,9'-spirobifluorene, which can serve as a precursor. nih.gov An improved synthesis method for this compound has been developed that avoids the problematic direct dibromination of 9,9'-spirobifluorene. nih.gov Another approach involves the use of o-bromohalobenzene as a starting material, which undergoes a series of reactions including a Grignard reaction and an acid-catalyzed ring closure to form bromo-9,9'-spirobifluorene. google.com

General methodologies for the regioselective halogenation of arenes, which are applicable to the spirobifluorene system, often utilize N-halosuccinimides in the presence of a suitable solvent system, such as fluorinated alcohols, to achieve high regioselectivity under mild conditions. nih.gov The stability of the intermediate radical species often dictates the position of halogenation, with substitution being favored at the most stable position. youtube.comyoutube.comyoutube.com

Table 1: Halogenated Spirobifluorene Precursors and Synthesis Notes

CompoundStarting MaterialKey Reagents/ConditionsNotes
2-Bromo-9,9'-spirobi[fluorene]o-BromohalobenzenePhenylmagnesium bromide, Bromofluorenone, Acid catalysisProvides a controlled route to the monobrominated precursor. google.com
2,2'-Dibromo-9,9'-spirobi[fluorene]Alternative to direct brominationNot specifiedAn improved method to avoid isomeric mixtures. nih.gov

Ethynylation Techniques for the Spirobifluorene Scaffold

Once the halogenated spirobifluorene precursor is obtained, the next crucial step is the introduction of the ethynyl group. Several catalytic and synthetic protocols are available for this transformation.

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org

In the context of 2-ethynyl-9,9'-spirobi[fluorene] synthesis, a halogenated spirobifluorene, such as 2-bromo-9,9'-spirobi[fluorene], is reacted with a protected alkyne, like trimethylsilylacetylene. researchgate.net The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) salt, like CuI, in a suitable solvent system with a base, for instance, a mixture of triethylamine (B128534) and toluene. researchgate.net The reaction can be performed under mild conditions, often at room temperature. wikipedia.org

Mechanochemistry, which involves chemical transformations induced by mechanical force, has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. nih.govbham.ac.uk This technique can lead to higher reaction rates and yields while reducing solvent waste. bham.ac.ukbeilstein-journals.org While specific protocols for the mechanochemical synthesis of 2-ethynyl-9,9'-spirobi[fluorene] are not extensively documented, the general principles of mechanochemical synthesis of aromatic alkynes are applicable. nih.gov These methods often involve the grinding or milling of the reactants, sometimes with a small amount of liquid additive (liquid-assisted grinding). bham.ac.uk

The Sonogashira coupling is often performed with a silyl-protected alkyne, such as trimethylsilylacetylene, to prevent side reactions. researchgate.net The final step in the synthesis of 2-ethynyl-9,9'-spirobi[fluorene] is the removal of this protecting group.

Optimization of Reaction Conditions and Yields in 2-Ethynyl-9,9'-spirobi[fluorene] Synthesis

Optimizing the reaction conditions at each stage of the synthesis is crucial for maximizing the yield and purity of 2-ethynyl-9,9'-spirobi[fluorene].

For the Sonogashira coupling step, several parameters can be adjusted. The choice of palladium catalyst, ligand, copper co-catalyst, base, and solvent all play a significant role. For instance, different phosphine (B1218219) ligands on the palladium catalyst can influence its activity and stability. The base is necessary to neutralize the hydrogen halide byproduct and to facilitate the formation of the copper acetylide intermediate. wikipedia.org The reaction temperature and time are also critical parameters to control to ensure complete reaction and minimize side product formation. researchgate.net

In the synthesis of 2-ethynyl-9,9'-spirobi[fluorene], a system using Pd(PPh₃)₄ and CuI in a triethylamine/toluene solvent mixture has been reported to be effective. researchgate.net Further optimization could involve screening different palladium sources (e.g., Pd(PPh₃)₂Cl₂), copper salts, and amine bases. nih.govarkat-usa.org The catalyst loading can also be optimized to be as low as possible while maintaining high efficiency. researchgate.net

Table 2: Summary of Reagents for the Synthesis of 2-Ethynyl-9,9'-spirobi[fluorene]

StepReactantKey ReagentsProduct
Ethynylation2-Bromo-9,9'-spirobi[fluorene]Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N/Toluene2-((Trimethylsilyl)ethynyl)-9,9'-spirobi[fluorene]
Deprotection2-((Trimethylsilyl)ethynyl)-9,9'-spirobi[fluorene]KF, MeOH/THF2-Ethynyl-9,9'-spirobi[fluorene]

Derivatization and Functionalization Strategies of 2 Ethynyl 9,9 Spirobi Fluorene

Modular Synthesis of Diverse Alkynyl-Spirobifluorene Derivatives

The synthesis of 2-ethynyl-9,9'-spirobi[fluorene] and its derivatives is typically achieved through a modular approach, most commonly employing the Sonogashira cross-coupling reaction. nih.govresearchgate.net This strategy allows for the convergent assembly of complex molecules from distinct building blocks.

The process generally begins with a halogenated spirobifluorene precursor, such as 2-bromo-9,9'-spirobifluorene. This precursor is then coupled with a protected or terminal alkyne. A common route involves:

Sonogashira Coupling: The reaction of 2-bromo-9,9'-spirobifluorene with ethynyltrimethylsilane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) yields (9,9'-spirobi[fluoren]-2-ylethynyl)trimethylsilane. nih.govresearchgate.net

Deprotection: The trimethylsilyl (B98337) (TMS) protecting group is subsequently removed under mild basic conditions, for instance, using potassium carbonate in methanol/dichloromethane or potassium fluoride (B91410) in methanol/tetrahydrofuran, to afford the terminal alkyne, 2-ethynyl-9,9'-spirobi[fluorene]. nih.govresearchgate.net

The modularity of this synthesis is a significant advantage. By starting with differently substituted bromo-spirobifluorenes or by using various terminal alkynes in the coupling step, a large library of diverse alkynyl-spirobifluorene derivatives can be systematically prepared. This allows for fine-tuning of the final molecule's steric and electronic properties.

Multi-point Functionalization and Substitution Pattern Engineering on the Spirobifluorene Core

The spirobifluorene scaffold offers multiple positions for substitution, and manipulating this pattern is a powerful tool for engineering the material's properties. researchgate.netnih.gov While the ethynyl (B1212043) group is anchored at the C2 position, functional groups can be introduced at other sites, including the C4, C7, C2', and C7' positions, to precisely control the electronic structure and device performance. researchgate.netmdpi.com

Recent research has moved beyond the traditionally favored C2 substitution to explore isomers with linkages at the C1, C3, and C4 positions, revealing that the substitution pattern is a critical parameter for tuning electronic properties. researchgate.netnih.gov This multi-point functionalization allows for the creation of materials with tailored characteristics. For instance, tetra-functionalizing the SBF core with hole-transporting units like aniline (B41778) can yield materials with high amorphous stability, which is beneficial for use in perovskite solar cells. mdpi.com Similarly, attaching electron-transporting moieties such as diphenyltriazine or benzothienopyrimidine to the 2,7-positions of the SBF core has been shown to produce high-performance electron transport layers for phosphorescent OLEDs. rsc.org The SBF core can also be functionalized at the 2,2',7,7'-positions with carboxylate groups to create ligands for metal-organic frameworks (MOFs). rsc.org

Table 1: Examples of Multi-point Functionalization on the Spirobifluorene Core

Substitution Positions Attached Functional Groups Resulting Property/Application Reference
C1, C3, C4 Various aromatic/heterocyclic groups Fine-tuning of electronic properties (HOMO/LUMO levels, bandgap) for OLEDs. researchgate.netnih.gov
C2, C7 Diphenyltriazine, Benzothienopyrimidine Enhanced electron transport for phosphorescent OLEDs. rsc.org
2,2',7,7' (Tetra-functionalization) Aniline Units High amorphous stability for hole-transporting materials in solar cells. mdpi.com
2,2',7,7' (Tetra-functionalization) Tetrabenzoic Acid Ligand for synthesis of Metal-Organic Frameworks (MOFs) with high gas sorption capacity. rsc.org

Post-Synthetic Modification of the Ethynyl Group

The terminal alkyne of 2-ethynyl-9,9'-spirobi[fluorene] is a highly reactive functional group that enables a variety of post-synthetic modifications, allowing for the covalent attachment of other molecular units.

Click Chemistry: The ethynyl group is an ideal substrate for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). youtube.comyoutube.com This reaction is known for its high efficiency, mild reaction conditions, and high yields, allowing for the straightforward linking of the spirobifluorene unit to a molecule bearing an azide (B81097) group. youtube.comyoutube.com This creates a stable triazole ring linker and provides a powerful method for conjugating the SBF core to polymers, biomolecules, or other functional chromophores. Another variant, strain-promoted azide-alkyne cycloaddition (SPAAC), can be employed with strained cycloalkynes to eliminate the need for a potentially cytotoxic copper catalyst. youtube.com

Reaction with Carboranes: The ethynyl group can readily react with carborane clusters. For example, 2-ethynyl-9,9'-spirobi[fluorene] has been successfully coupled with decaborane (B607025) via a hydroboration-cyclization reaction to synthesize spirobifluorene-based o-carboranyl compounds. nih.gov The resulting materials exhibit unique photophysical properties, including intramolecular charge-transfer (ICT) transitions between the electron-donating spirobifluorene moiety and the electron-accepting o-carborane (B102288) cage. nih.gov This strategy demonstrates how the modification of the ethynyl group can be used to create materials with novel electronic and emissive characteristics. nih.gov

Rational Design for Tailoring Electronic and Mesomorphic Properties through Functionalization

The derivatization strategies for 2-ethynyl-9,9'-spirobi[fluorene] are guided by the rational design of materials with specific properties. By carefully selecting the type and position of functional groups, it is possible to tailor the electronic and mesomorphic (liquid crystalline and amorphous) characteristics of the final compound. researchgate.netmdpi.com

Electronic Properties: The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are strongly influenced by the substitution pattern. researchgate.netnih.gov Attaching electron-donating or electron-withdrawing groups at different positions on the SBF core allows for precise control over the energy gap and charge-carrier injection/transport properties. researchgate.netmdpi.com Peripheral functionalization can even act as a switch to turn the through-space electronic communication between the two fluorene (B118485) units, known as spiroconjugation, "ON" or "OFF". researchgate.net This control is fundamental for designing host materials for OLEDs, hole-transporting materials for solar cells, and other organic semiconductors. researchgate.netmdpi.com

Mesomorphic Properties: The rigid, three-dimensional structure of the SBF core imparts excellent thermal stability and a high glass transition temperature (Tg), which helps to prevent crystallization and ensure morphological stability in thin films. mdpi.comresearchgate.net Functionalization can further enhance these properties. The introduction of bulky substituents can disrupt intermolecular packing, leading to highly amorphous materials that form smooth, uniform films—a critical requirement for fabricating efficient and long-lasting electronic devices. mdpi.com

Advanced Characterization Techniques for Structural and Electronic Elucidation of 2 Ethynyl 9,9 Spirobi Fluorene Systems

Spectroscopic Methods for Structural and Electronic Analysis

Spectroscopic techniques are fundamental in confirming the chemical identity and exploring the electronic characteristics of 2-Ethynyl-9,9'-spirobi[fluorene].

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-Ethynyl-9,9'-spirobi[fluorene] in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. The aromatic region (typically 7.0-8.0 ppm) shows a complex set of signals corresponding to the 15 protons on the spirobifluorene core. The unique symmetry of the molecule results in distinct signals for each proton. The most indicative signal for this specific compound is the singlet corresponding to the acetylenic proton (C≡C-H), which is expected to appear in a characteristic region around 3.0 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethynyl-9,9'-spirobi[fluorene]

Atom Type Predicted Chemical Shift (δ, ppm) Key Features
Acetylenic Proton (-C≡C-H )~3.0Singlet, characteristic of a terminal alkyne
Aromatic Protons7.0 - 8.0Complex multiplets for the 15 fluorenyl protons
Spiro Carbon (C 9)~66Singlet, confirms the spiro center
Acetylenic Carbons (-CC -H)70 - 90Two distinct signals for the alkyne carbons
Aromatic Carbons120 - 150Multiple signals corresponding to the fluorene (B118485) framework

Note: The data in this table is predicted based on typical values for spirobifluorene and ethynyl-containing compounds. Actual experimental values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in 2-Ethynyl-9,9'-spirobi[fluorene] by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The most diagnostic absorption bands in the IR spectrum for this molecule are those associated with the ethynyl (B1212043) group. The stretching vibration of the terminal alkyne C-H bond (ν(≡C-H)) typically appears as a sharp, strong band around 3300 cm⁻¹. libretexts.org The carbon-carbon triple bond stretch (ν(C≡C)) gives rise to a sharp, but weaker, absorption in the 2140-2100 cm⁻¹ region. uniroma1.itlibretexts.org The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the sp³ C-H stretches of any potential alkyl contaminants would appear just below 3000 cm⁻¹. vscht.cz The complex pattern of bands in the 1600-1400 cm⁻¹ range corresponds to the C=C stretching vibrations within the aromatic fluorene rings.

Interactive Data Table: Characteristic Vibrational Frequencies for 2-Ethynyl-9,9'-spirobi[fluorene]

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Expected Intensity
Terminal Alkyne≡C-H Stretch~3300IRStrong, Sharp
AlkyneC≡C Stretch2140 - 2100IR, RamanWeak to Medium (IR), Strong (Raman)
AromaticC-H Stretch3100 - 3000IRMedium to Weak
AromaticC=C Stretch1600 - 1450IR, RamanMedium to Strong

Single-Crystal X-ray Diffraction for Solid-State Molecular Architectures

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining the three-dimensional structure of 2-Ethynyl-9,9'-spirobi[fluorene] in the solid state. This method provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.

Interactive Data Table: Representative Crystallographic Data for a Spirobifluorene System

Parameter Example Value (for a related derivative) Significance
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell
Space GroupP2₁/nDefines the symmetry elements within the unit cell
a (Å)10.1 - 12.5Unit cell dimension
b (Å)9.8 - 11.2Unit cell dimension
c (Å)18.5 - 20.1Unit cell dimension
β (°)92 - 105Unit cell angle
Dihedral Angle~90°Angle between the two fluorene planes, confirms spiro-geometry

Note: This data is representative of spirobifluorene derivatives like 9,9-disubstituted fluorenes and is intended for illustrative purposes. mdpi.com Specific values for 2-Ethynyl-9,9'-spirobi[fluorene] would require experimental determination.

Electrochemical Characterization for Redox Potentials and Energy Levels (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox behavior of 2-Ethynyl-9,9'-spirobi[fluorene]. By measuring the potentials at which the compound is oxidized and reduced, crucial information about its electronic energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can be determined.

In a typical CV experiment, the onset potentials for the first oxidation (E_ox) and first reduction (E_red) are measured. These values can be used to estimate the HOMO and LUMO energy levels using empirical formulas, often referenced against a standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. beilstein-journals.orgpku.edu.cn

E_HOMO = -[E_ox (onset) - E_ref + 4.8] eV

E_LUMO = -[E_red (onset) - E_ref + 4.8] eV

The HOMO level relates to the molecule's ability to donate an electron (oxidation), while the LUMO level relates to its ability to accept an electron (reduction). The difference between the HOMO and LUMO levels provides the electrochemical energy gap (E_g), which is a critical parameter for applications in organic electronics. Studies on related fluorene and spirobifluorene derivatives show that substituents can significantly tune these energy levels. missouristate.eduresearchgate.net The electron-donating or -withdrawing nature of the substituent at the C2 position will directly impact the redox potentials and the resulting energy gap.

Interactive Data Table: Estimated Electrochemical Properties for Spirobifluorene Systems

Property Typical Range for Spirobifluorenes (eV) Method of Determination
HOMO Energy Level-5.1 to -5.9Cyclic Voltammetry (Oxidation Potential)
LUMO Energy Level-2.0 to -3.1Cyclic Voltammetry (Reduction Potential)
Electrochemical Band Gap2.5 - 3.5E_LUMO - E_HOMO

Note: These values are illustrative, based on various substituted spirobifluorene compounds found in the literature. pku.edu.cnresearchgate.net The ethynyl group's specific influence would need to be experimentally measured.

Surface and Thin Film Characterization Techniques for Material Assemblies

When 2-Ethynyl-9,9'-spirobi[fluorene] is processed into thin films for device applications, a different set of characterization techniques is required to understand the morphology, composition, and properties of these material assemblies.

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding environments within the top 5-10 nanometers of a thin film. mdpi.comyoutube.com For a film of 2-Ethynyl-9,9'-spirobi[fluorene], XPS would be used to confirm the presence of carbon and identify any surface oxidation (unwanted C-O or C=O species) or contamination. High-resolution scans of the C 1s region could potentially distinguish between the different types of carbon atoms in the molecule (spiro, aromatic sp², and alkyne sp), providing insight into the film's chemical integrity. researchgate.net

AFM is a powerful imaging technique that provides high-resolution, three-dimensional information about the surface topography of a thin film. hsbi.de By scanning a sharp tip over the surface, AFM can measure features such as surface roughness, grain or domain size, and the presence of any self-assembled structures. For films of 2-Ethynyl-9,9'-spirobi[fluorene], AFM could reveal how the molecules organize on a substrate, whether they form amorphous or crystalline domains, and how processing conditions affect the film's morphology. Phase imaging in AFM can further distinguish between regions of different material properties on the surface. beilstein-journals.org

SECM is a specialized scanning probe technique that maps the electrochemical activity of a surface with high spatial resolution. An ultramicroelectrode tip is scanned across the surface while a redox mediator is either generated or consumed at the tip. The resulting current provides a map of the surface's electrochemical reactivity. While less common for routine characterization, SECM could be employed to study charge transfer processes at the interface of a 2-Ethynyl-9,9'-spirobi[fluorene] film and an electrolyte, or to probe defects and sites of higher reactivity on the film's surface.

Theoretical and Computational Investigations of 2 Ethynyl 9,9 Spirobi Fluorene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Ethynyl-9,9'-spirobi[fluorene]. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly valuable for this purpose.

DFT calculations are used to determine the ground-state electronic structure, including the energies and spatial distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is related to the ionization potential and represents the ability to donate an electron, while the LUMO level is related to the electron affinity and indicates the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the energy gap (Eg), is a critical parameter that influences the molecule's optical and electronic properties. scirp.orgnih.gov

For 2-Ethynyl-9,9'-spirobi[fluorene], the core 9,9'-spirobi[fluorene] (SBF) structure features two orthogonal fluorene (B118485) π-systems, connected by a central sp3-hybridized carbon atom. ossila.com This orthogonality largely isolates the electronic conjugation between the two fluorene units. ossila.comnih.gov The introduction of the ethynyl (B1212043) (-C≡CH) substituent at the C-2 position is expected to extend the π-conjugation of one fluorene moiety. This extension typically leads to a destabilization (raising) of the HOMO and a stabilization (lowering) of the LUMO, resulting in a reduced HOMO-LUMO gap compared to the unsubstituted SBF parent molecule. mdpi.commdpi.com Theoretical studies on similar fluorene derivatives confirm that such modifications significantly influence the frontier orbital energies. mdpi.comresearchgate.net

TD-DFT calculations build upon the ground-state information from DFT to investigate the nature of electronic excited states and predict optical absorption properties. rsc.orgrsc.org These calculations can determine the energies of electronic transitions, such as the fundamental π–π* transition, and their corresponding oscillator strengths, which relate to the intensity of absorption peaks in a UV-Vis spectrum. mdpi.com For molecules like 2-Ethynyl-9,9'-spirobi[fluorene], the lowest energy absorption band is typically dominated by the HOMO to LUMO transition. mdpi.com

Table 1: Predicted Electronic Properties of 2-Ethynyl-9,9'-spirobi[fluorene] Based on DFT Calculations of Analogous Compounds

Property Predicted Value Range Description
EHOMO -5.20 to -5.60 eV Energy of the Highest Occupied Molecular Orbital. Influenced by the electron-donating character and π-conjugation.
ELUMO -1.80 to -2.40 eV Energy of the Lowest Unoccupied Molecular Orbital. Influenced by the electron-accepting character and π-conjugation.

| Energy Gap (Eg) | 2.80 to 3.50 eV | The energy difference between HOMO and LUMO, corresponding to the energy of the first electronic transition. |

Note: The values presented are estimates derived from published DFT calculations on related fluorene and spirobifluorene derivatives and are intended to be representative. Actual values for 2-Ethynyl-9,9'-spirobi[fluorene] would require specific calculations.

Conformational Dynamics and Molecular Simulation Studies

The three-dimensional structure and conformational flexibility of a molecule are critical to its material properties. The defining feature of the 9,9'-spirobi[fluorene] core is its rigid, non-planar geometry. The two fluorene systems are held in a nearly perpendicular arrangement by the central spiro-carbon atom. ossila.com X-ray crystallography studies on related SBF compounds show the angle between the two fluorene planes is typically close to 90 degrees. acs.org

This rigid, cross-shaped conformation has several important consequences:

It imparts excellent thermal stability and a high glass-transition temperature. ossila.com

It prevents the extensive π-π stacking and aggregation often seen in planar aromatic molecules. ossila.comacs.org

It enhances solubility in common organic solvents. ossila.com

Table 2: Key Structural Parameters for the 9,9'-Spirobi[fluorene] Core

Parameter Typical Value Significance
Fluorene-Fluorene Interplanar Angle ~87-90° Enforces an orthogonal arrangement of the two π-systems, limiting through-space electronic coupling. acs.org
C(spiro)-C(aromatic) Bond Length ~1.51 Å Standard single bond length, forming the rigid spiro junction.

| Fluorene Unit Planarity | Nearly planar | Each fluorene unit maintains its aromatic planarity, with minor deviations due to packing forces in the solid state. mdpi.com |

Note: Data is based on crystallographic and computational studies of unsubstituted and substituted 9,9'-spirobi[fluorene] compounds.

Prediction of Charge Transport Characteristics and Photophysical Transitions

Computational methods are instrumental in predicting the charge transport capabilities and photophysical behavior of organic semiconductor materials.

Charge Transport: The 9,9'-spirobi[fluorene] framework is well-regarded for its charge-transporting properties, making it a common building block for hole-transporting materials (HTMs) in devices like perovskite solar cells and OLEDs. ossila.comnih.gov The rigid structure and amorphous film-forming ability contribute to efficient charge carrier movement. Theoretical calculations, often combining quantum chemistry with models like Marcus theory, can estimate charge transfer rates between adjacent molecules. These calculations provide parameters such as reorganization energy (the energy required to distort the molecular geometry upon gaining or losing a charge) and electronic coupling (the orbital overlap between neighboring molecules). Lower reorganization energies and higher electronic coupling values generally lead to higher charge mobility. For fluorene-based materials, calculated hole mobilities are often in the range of 10-5 to 10-4 cm2 V-1 s-1. nih.gov However, some studies on fluorene-based polymers suggest that the introduction of triple bonds can, in some cases, lead to lower charge carrier mobilities. elsevierpure.com

Photophysical Transitions: As explored with TD-DFT, the absorption and emission of light by 2-Ethynyl-9,9'-spirobi[fluorene] are governed by electronic transitions between molecular orbitals. rsc.org The primary photophysical event is the absorption of a photon, promoting an electron from the HOMO to the LUMO (a π–π* transition). The subsequent relaxation can occur via fluorescence, where a photon is emitted. The ethynyl group, by extending the π-conjugation, is expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted SBF. mdpi.com Computational models can predict the maximum absorption wavelength (λmax) and emission wavelength, providing a direct comparison with experimental spectroscopic data. mdpi.com

Table 3: Predicted Charge Transport and Photophysical Properties

Property Predicted Characteristic Computational Method
Charge Carrier Type Predominantly hole transport Based on the electron-rich nature of the fluorene core.
Hole Mobility (μh) 10-5 - 10-4 cm2 V-1 s-1 Marcus Theory, Kinetic Monte Carlo
Primary Absorption (λmax) 350 - 380 nm TD-DFT
Primary Emission (λem) 400 - 440 nm TD-DFT

| Dominant Transition | π–π* (HOMO → LUMO) | TD-DFT |

Note: These are predicted values based on theoretical studies of structurally similar fluorene and spirobifluorene compounds.

Modeling of Intermolecular Interactions and Aggregation Behavior

The performance of organic materials in solid-state devices is heavily influenced by how individual molecules pack together. Modeling intermolecular interactions and aggregation is therefore crucial. The unique 3D spiro architecture of 2-Ethynyl-9,9'-spirobi[fluorene] is a key advantage in this regard, as it effectively disrupts the close, co-facial π-stacking that is common in planar aromatic compounds. acs.org This steric hindrance helps to prevent the formation of aggregates and excimers, which can often act as traps for charge carriers or quench luminescence. ossila.com

Computational modeling can quantify the strength and nature of the interactions between molecules. By constructing a dimer of 2-Ethynyl-9,9'-spirobi[fluorene], high-level quantum mechanical methods like Møller–Plesset perturbation theory (MP2) or coupled-cluster theory [CCSD(T)] can be used to calculate the precise interaction energy. researchgate.net DFT methods with dispersion corrections are also widely used for larger systems. scispace.com

These calculations can decompose the total interaction energy into its constituent parts:

Electrostatic forces: Arising from the permanent charge distributions of the molecules.

Dispersion forces (van der Waals): Weak, attractive forces arising from temporary fluctuations in electron density.

Pauli repulsion: A strong, short-range repulsive force that prevents molecules from occupying the same space.

For 2-Ethynyl-9,9'-spirobi[fluorene], interactions would be a complex interplay of C-H···π contacts between the hydrogen atoms and the aromatic faces of neighboring molecules, as well as potential weak interactions involving the π-system of the ethynyl group. Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify these varied intermolecular contacts within a simulated crystal lattice. mdpi.com

Table 4: Representative Intermolecular Interaction Energies for Aromatic Dimers

Dimer Configuration Interaction Type Typical Energy Range (kJ/mol) Relevance
Parallel-Displaced Benzene π-π Stacking -8 to -12 A common interaction motif in planar aromatics, which is suppressed by the spiro-core.
T-shaped Benzene C-H···π -8 to -10 A likely and significant interaction type for 2-Ethynyl-9,9'-spirobi[fluorene].

| Methane Dimer | Pure Dispersion | ~ -2 | Represents a baseline for weak van der Waals interactions. |

Note: These values are for model systems and serve to illustrate the magnitude of different non-covalent interactions. researchgate.net

Polymerization and Oligomerization Studies Involving 2 Ethynyl 9,9 Spirobi Fluorene

Synthesis of Conjugated Polymers Incorporating 2-Ethynyl-9,9'-spirobi[fluorene] Monomers

The rigid and sterically demanding spirobifluorene unit, when incorporated into a polymer backbone, imparts unique characteristics such as enhanced solubility, high thermal stability, and controlled conjugation. The ethynyl (B1212043) functionality of 2-Ethynyl-9,9'-spirobi[fluorene] serves as a key reactive site for the construction of conjugated polymer chains.

Polyquinolines and Related Main-Chain Conjugated Polymers

Polyquinolines containing the 9,9'-spirobifluorene unit have been synthesized through acid-catalyzed Friedländer condensation reactions. nycu.edu.tw While these syntheses have traditionally involved bis(o-aminoketone) and bisacetyl monomers, the ethynyl group on 2-Ethynyl-9,9'-spirobi[fluorene] offers a potential route for alternative polymerization strategies, such as click chemistry or Sonogashira coupling, to create novel polyquinoline architectures.

The incorporation of the spirobifluorene moiety into the main chain of polyquinolines leads to polymers with notable properties. These polymers are generally amorphous due to the kinked structure of the spiro-center, which hinders intermolecular packing and enhances solubility in common organic solvents. nycu.edu.tw Thermogravimetric analysis (TGA) has demonstrated their excellent thermal stability, with high decomposition temperatures. nycu.edu.tw

The optical properties of these spirobifluorene-containing polyquinolines are characterized by strong blue emission, with absorption maxima (λmax) in the range of 363-385 nm, attributed to π-π* transitions. nycu.edu.tw The tetrahedral carbon at the spiro center can act as a conjugation interrupt, which allows for effective control over the conjugation length of the polymer. nycu.edu.tw Electrochemical studies using cyclic voltammetry have indicated that these polymers possess low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels and exhibit reversible reduction processes, suggesting their potential application as electron-injecting and transporting materials in polymer light-emitting diodes (PLEDs). nycu.edu.tw

PropertyValue/ObservationReference
Synthesis MethodAcid-catalyzed Friedländer condensation nycu.edu.tw
MorphologyAmorphous nycu.edu.tw
Thermal StabilityHigh decomposition temperatures nycu.edu.tw
Optical PropertiesBlue emission, λmax ~363-385 nm nycu.edu.tw
Electrochemical PropertiesLow-lying LUMO, reversible reduction nycu.edu.tw

Exploration of Metal-Catalyzed Polymerization Routes

Metal-catalyzed polymerization reactions are a powerful tool for the synthesis of conjugated polymers from ethynyl-functionalized monomers. Transition metal catalysts, particularly those based on palladium, have been effectively employed in the polymerization of related fluorene (B118485) derivatives. elsevierpure.com For instance, the polymerization of 9-ethynyl-9-hydroxyfluorene has been achieved using various transition metal catalysts, with (NBD)PdCl2 showing high catalytic activity. elsevierpure.com

The Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a highly relevant and versatile method for the polymerization of 2-Ethynyl-9,9'-spirobi[fluorene]. This reaction would allow for the creation of alternating copolymers with a wide range of comonomers, enabling the fine-tuning of the resulting polymers' electronic and photophysical properties. By carefully selecting the comonomer, the bandgap, HOMO/LUMO energy levels, and emission color of the polymers can be systematically controlled. 20.210.105

Development of Polymers of Intrinsic Microporosity (PIMs) based on Spirobifluorene Units for Gas Separation

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess a significant free volume due to their rigid and contorted molecular structures, which prevents efficient chain packing. The spirobifluorene unit is an ideal building block for PIMs due to its inherent rigidity and the orthogonal orientation of its two fluorene moieties. While direct polymerization of 2-Ethynyl-9,9'-spirobi[fluorene] into PIMs is a possibility, the spirobifluorene core itself is a key component in many high-performance PIMs.

A notable example is a PIM synthesized from a spirobifluorene-based monomer, which has demonstrated exceptional gas permeability and selectivity, with performance data surpassing the 2008 Robeson upper bound for several gas pairs. nih.govresearchgate.net The increased rigidity of the spirobifluorene unit compared to other PIM building blocks contributes to this enhanced performance. researchgate.net

The introduction of functional groups to the spirobifluorene core can further tune the gas separation properties of the resulting PIMs. For instance, the incorporation of tetrazole groups can enhance CO2 solubility and improve permselectivity for gas pairs like O2/N2 and CO2/N2. nih.gov

PIM TypeKey FeatureGas Separation PerformanceReference
Spirobifluorene-based PIMHigh rigidity of the SBF unitExceeds 2008 Robeson upper bound nih.govresearchgate.net
Tetrazole-Functionalized PIMEnhanced CO2 solubilityImproved O2/N2 and CO2/N2 permselectivity nih.gov

Design and Synthesis of Oligomeric Architectures with Tunable Electronic and Mechanical Attributes

The synthesis of well-defined oligomers based on 2-Ethynyl-9,9'-spirobi[fluorene] allows for a systematic investigation of the relationship between structure and properties at a molecular level. The ethynyl group serves as a versatile point for coupling reactions, enabling the construction of a variety of oligomeric architectures.

The electronic properties of spirobifluorene-containing molecules can be readily tuned by altering the substitution pattern on the fluorene rings. rsc.org By strategically placing electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels, and consequently the optical and electrochemical properties, can be precisely controlled. rsc.orgresearchgate.net For example, the introduction of different functional groups can lead to a range of emission colors and can influence the charge transport characteristics of the oligomers. 20.210.105

Cyclic voltammetry is a key technique for characterizing the electronic properties of these oligomers, providing information on their HOMO and LUMO energy levels. researchgate.net The design of spirobifluorene derivatives with specific electronic properties is crucial for their application in organic electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. rsc.orgresearchgate.net The spiro-linkage in these oligomers helps to maintain a high triplet energy, making them suitable as host materials for phosphorescent OLEDs. researchgate.net

Oligomer Design StrategyTunable PropertyPotential ApplicationReference
Varying substitution patternHOMO/LUMO energy levels, emission colorOrganic electronics 20.210.105rsc.org
Incorporating donor-acceptor motifsCharge transfer characteristicsOLEDs, solar cells researchgate.net
Maintaining high triplet energyPhosphorescenceHost materials for PhOLEDs researchgate.net

Applications of 2 Ethynyl 9,9 Spirobi Fluorene in Functional Materials and Devices

Utilization in Organic Light-Emitting Diodes (OLEDs) and Display Technologies

The spirobifluorene framework is highly valued in OLEDs for its ability to prevent intermolecular aggregation and ensure high photoluminescence efficiency in the solid state. The introduction of a 2-ethynyl group provides a direct route to synthesize advanced host and emissive materials.

Emitter Components and Host Matrix Materials

The high triplet energy of the spirobifluorene core makes it an excellent scaffold for host materials in phosphorescent OLEDs (PhOLEDs), preventing the back-transfer of energy from the phosphorescent guest emitter. The 2-ethynyl-SBF derivative can be readily functionalized to create bipolar host materials, which possess both hole- and electron-transporting capabilities. For instance, coupling the ethynyl (B1212043) group with electron-donating (donor) and electron-accepting (acceptor) units leads to the formation of sophisticated D-A or D-A-D type host materials.

Research on analogous spiro-based structures demonstrates the effectiveness of this approach. For example, bipolar host materials using a spiro[fluorene-9,9′-phenanthren-10′-one] core, which has similar properties to SBF, have been synthesized with various carbazole (B46965) and triphenylamine (B166846) donors. whiterose.ac.uk These materials have achieved outstanding performance in yellow PhOLEDs, with external quantum efficiencies (EQEs) exceeding 27% and high power efficiencies. whiterose.ac.ukrsc.org The 2-ethynyl-SBF molecule is an ideal precursor for similar high-performance hosts, where the ethynyl group facilitates the attachment of these crucial donor and acceptor fragments.

Host Material ArchitectureEmitterMax. EQE (%)Power Eff. (lm/W)Turn-on Voltage (V)Reference
Spiro-core with Donor/Acceptor unitsPO-01 (Yellow)27.1113.02.1 whiterose.ac.ukrsc.org
Spiro[fluorene-9,9′-xanthene]-basedFIrpic (Blue)7.511.32.8 nih.gov
Spiro[fluorene-9,9′-xanthene]-basedGreen Phosphor13.245.43.0 nih.gov

This table presents performance data for OLEDs using host materials with a spiro-core analogous to what can be synthesized from 2-Ethynyl-9,9'-spirobi[fluorene].

Charge Transport Layer Design (Hole and Electron Transport)

Efficient charge injection and transport are critical for OLED performance. The SBF scaffold is a foundational component for both hole-transporting layers (HTLs) and electron-transporting layers (ETLs). The 2-ethynyl group on the SBF core allows for the straightforward synthesis of these specialized materials.

For ETLs, electron-withdrawing units such as diphenyltriazine, benzothienopyrimidine, or benzofuropyrimidine can be attached to the SBF core via the ethynyl linker. ossila.com These modifications result in materials with good electron mobility and high triplet energy, which is crucial for confining excitons within the emissive layer. Devices incorporating such SBF-based ETLs have demonstrated lower driving voltages, enhanced quantum efficiency, and significantly longer operational lifetimes compared to conventional ETL materials. ossila.com

For HTLs, electron-donating groups, typically aromatic amines, are appended to the SBF core. The 2-ethynyl position is a prime site for coupling these amine-containing moieties. The resulting materials benefit from the 3D structure of the SBF core, which ensures amorphous film morphology and stable device operation.

Material TypeFunctional Unit Attached to Spiro CoreKey PropertiesDevice ImprovementReference
ETLDiphenyltriazine, BenzothienopyrimidineGood electron transport, High triplet energyLower voltage, Higher EQE, Longer lifetime ossila.com
HTLArylamine MoietiesAmorphous morphology, Stable interfacesEnhanced stability, High efficiency rsc.org

This table summarizes the properties of charge transport materials based on the spirobifluorene scaffold, which can be synthesized using the 2-ethynyl derivative.

Integration into Organic Photovoltaics (OPVs) and Solar Cell Architectures

In the realm of solar energy, the SBF architecture is instrumental in developing next-generation organic and perovskite solar cells, primarily for creating non-fullerene acceptors and stable hole-transporting materials.

Non-Fullerene Acceptor Development

The limitations of traditional fullerene acceptors in OPVs have spurred the development of non-fullerene acceptors (NFAs), where the SBF core has emerged as a key structural motif. Its rigid, orthogonal geometry helps to suppress the excessive aggregation common in planar molecules, leading to a more optimal blend morphology with the donor polymer for efficient charge separation. researchgate.netrsc.org

The 2-ethynyl-SBF compound is an exemplary starting point for building complex A-D-A (Acceptor-Donor-Acceptor) type NFAs. The central SBF can act as part of the donor core, while the ethynyl groups provide reactive sites to attach electron-accepting end groups, often via intermediate conjugated linkers. For example, a structurally non-planar NFA with an SBF core and four peripheral perylenediimide (PDI) units has been synthesized. rsc.org This molecule exhibited a low-lying LUMO energy level and strong light absorption, resulting in a power conversion efficiency (PCE) of 5.34% in a bulk heterojunction solar cell. rsc.orgrsc.org Another design, combining a spiro[fluorene-9,9′-xanthene] core with cyanopyridone acceptor units, yielded an NFA that achieved a PCE of 7.21%. rsc.org

NFA CoreDonor PolymerPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
SBF-PDI₄PTB7-Th5.340.9411.2150.7 rsc.org
Spiro-bridged ITICPBDB-T6.440.8812.8757.0 researchgate.netdongguk.edu
SFX-CyanopyridonePTB77.210.8214.162.0 rsc.org

This table shows the performance of OPVs using non-fullerene acceptors built on a spiro core, illustrating the potential of derivatives from 2-Ethynyl-9,9'-spirobi[fluorene].

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

Perovskite solar cells (PSCs) have achieved remarkable efficiencies, with the hole-transporting material being a key component for both performance and stability. While the molecule Spiro-OMeTAD has been the benchmark HTM, its complex synthesis and high cost have driven the search for alternatives. Spiro-based compounds, particularly those derived from spiro[fluorene-9,9′-xanthene] (SFX) and SBF, have proven to be outstanding successors. nih.gov

These HTMs are typically synthesized by functionalizing the spiro core with arylamine moieties. rsc.org The 2-ethynyl-SBF serves as a versatile platform for creating such molecules. The resulting HTMs often exhibit suitable HOMO energy levels for efficient hole extraction from the perovskite layer, along with high thermal stability and better hydrophobicity, which enhances the long-term stability of the device. nih.gov PSCs using an SFX-based HTM have achieved PCEs of 17.29%, outperforming the standard Spiro-OMeTAD (15.14%) under identical conditions. nih.gov Another SFX-based HTM, X60, has led to PSCs with efficiencies of 19.84%. rsc.orgnih.govresearchgate.net

Molecular Electronic Devices and Switching Applications

Beyond large-area film devices, the precise structure of 2-Ethynyl-9,9'-spirobi[fluorene] makes it a candidate for applications in molecular-scale electronics. The ethynyl group is a well-established functional group for creating molecular wires and for anchoring molecules to conductive surfaces, such as gold, to form self-assembled monolayers (SAMs).

The rigid SBF core acts as a well-defined, insulating scaffold that can be used to control the distance and orientation of other functional parts of a molecule. By using coupling reactions at the ethynyl position, SBF units can be linked together to form oligomers of a specific length, known as "molecular wires." These wires could be used to study charge transport through a single molecule. Furthermore, by attaching a redox-active or photochromic unit to the 2-ethynyl-SBF, it is possible to design molecular switches where the conductance state can be altered by an external stimulus like light or an electric field. The SBF unit would serve to decouple the switching unit from the electrodes electronically, allowing for more defined switching behavior. While specific device implementations of 2-ethynyl-SBF are still an emerging area of research, its molecular design principles are highly aligned with the goals of this field.

Sensing Platforms and Biomolecular Probes

The spirobifluorene scaffold is an attractive platform for the development of fluorescent sensors and biomolecular probes due to its inherent rigidity, high quantum yield, and excellent thermal and chemical stability. ossila.com While direct applications of 2-Ethynyl-9,9'-spirobi[fluorene] as a sensor are still emerging, the functionalization of the spirobifluorene core has led to the creation of highly sensitive and selective probes.

The ethynyl group at the 2-position of the spirobifluorene structure is a versatile handle for introducing specific recognition moieties. Through reactions such as "click chemistry," various binding sites for analytes like metal ions, anions, and biomolecules can be readily attached. This modular approach allows for the rational design of sensors for specific targets.

For instance, spirobifluorene derivatives have been successfully employed as fluorescent probes. Xiao et al. synthesized two probes based on a modified spirobifluorene core, SPF-1 and SPF-2, for the detection of Zn²⁺. researchgate.net These probes exhibited aggregation-induced emission enhancement (AIEE) properties and high selectivity for Zn²⁺, with SPF-2 showing a detection limit as low as 63 nM. researchgate.net Furthermore, SPF-1 was successfully used for imaging intracellular Zn²⁺, and SPF-2, possessing two-photon absorption properties, was applied in two-photon fluorescence cell imaging. researchgate.net This research highlights the potential of the spirobifluorene framework in constructing advanced bioprobes. researchgate.net

The development of fluorene-based fluorescent probes with high two-photon action cross-sections has also been a significant area of research, enabling deep-tissue imaging with reduced photodamage. elsevierpure.comucf.edu The introduction of an ethynyl linker is a common strategy to attach fluorophores to biomolecules like nucleosides without significantly affecting their natural interactions, and these constructs often exhibit solvent-dependent photophysical properties, making them sensitive reporters of their local microenvironment. nih.gov This suggests that 2-Ethynyl-9,9'-spirobi[fluorene] could be a valuable precursor for creating novel two-photon probes for biological imaging. rsc.org

Table 1: Performance of a Spirobifluorene-Based Fluorescent Probe

Probe Target Analyte Detection Limit Key Feature Application

Data sourced from a study on spirobifluorene-based probes with AIEE properties. researchgate.net

Covalent Organic Frameworks (COFs) for Heterogeneous Catalysis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising platforms for heterogeneous catalysis. nih.govnih.gov The rigid and well-defined structure of 2-Ethynyl-9,9'-spirobi[fluorene] makes it an excellent building block for the construction of robust and functional COFs. The ethynyl group can undergo various polymerization reactions, such as Glaser coupling, to form extended, porous networks.

A notable example is the construction of a spirobifluorene-based COF for dual photoredox and nickel catalysis. nih.gov In this work, a COF, designated NiSCN, was constructed from spirobifluorene and nickel-bipyridine linkers. nih.gov This sp² carbon-conjugated COF adopted a two-dimensional structure with staggered stacking. nih.gov Under light irradiation, the NiSCN COF catalyzed amination and etherification/esterification reactions of aryl halides with a catalytic efficiency more than 23-fold higher than its homogeneous counterpart. nih.gov The COF could be reused for five consecutive reactions without a significant loss of catalytic activity, demonstrating its potential as a robust and efficient heterogeneous catalyst. nih.gov

The incorporation of the spirobifluorene unit into the COF backbone provides thermal and chemical stability, while the porous nature of the framework allows for the diffusion of substrates and products. By functionalizing the spirobifluorene monomer or the other linkers, the catalytic activity and selectivity of the resulting COF can be precisely tuned. The ethynyl group of 2-Ethynyl-9,9'-spirobi[fluorene] is particularly well-suited for creating such catalytically active frameworks.

The synthesis of metal-organic frameworks (MOFs) using spirobifluorene-based ligands has also been explored. rsc.org For example, a tetracarboxylate ligand derived from a spirobifluorene core was used to synthesize a copper-based MOF (SBF-Cu) with a high specific surface area and promising hydrogen uptake capacity. rsc.org While this example uses a carboxylate derivative, it underscores the utility of the spirobifluorene scaffold in creating porous materials for catalysis and gas sorption.

Advanced Functional Materials with Tunable Photophysical Responses

The spirobifluorene core, with its two orthogonal fluorene (B118485) units, effectively suppresses the formation of aggregates and excimers, which often quenches fluorescence in the solid state. ossila.com This property, combined with the versatility of the ethynyl group, allows for the development of advanced functional materials with tailored photophysical properties.

The photophysical characteristics of fluorene derivatives are highly dependent on the nature and position of their substituents. Studies on various fluorene derivatives have shown that their absorption and emission wavelengths, as well as their quantum yields, can be fine-tuned. ucf.edunih.gov For example, some 2'-deoxyuridines labeled with fluorene derivatives through an ethynyl linker exhibit highly solvent-dependent photophysical properties, with their fluorescence shifting based on the polarity of the solvent. nih.gov This solvatochromic behavior is valuable for creating materials that can respond to their environment.

The ethynyl group on 2-Ethynyl-9,9'-spirobi[fluorene] can be used as a reactive site for Sonogashira coupling or other cross-coupling reactions to extend the π-conjugation of the molecule. By introducing different electron-donating or electron-withdrawing groups, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be modulated, thus tuning the emission color from blue to red.

Furthermore, polymers derived from ethynyl-functionalized monomers often exhibit interesting optical and electronic properties. The polymerization of 2-Ethynyl-9,9'-spirobi[fluorene] could lead to conjugated polymers with high thermal stability and well-defined structures, suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. rsc.orgossila.comossila.com The spiro-linkage would help maintain an amorphous morphology in thin films, which is beneficial for device performance and longevity.

Table 2: Photophysical Properties of a Fluorene-Ethynyl-Labeled Nucleoside in Different Solvents

Solvent Absorption Max (nm) Emission Max (nm) Quantum Yield (ΦF)
Dioxane 329 349 0.81
Ethyl Acetate 329 350 0.77
iPrOH 329 352 0.94
Methanol 329 354 0.73

Data adapted from a study on the photophysical properties of a fluorene-labeled deoxyuridine (UFL). nih.gov

Emerging Research Directions and Future Perspectives for 2 Ethynyl 9,9 Spirobi Fluorene

Integration into Hybrid Organic-Inorganic Material Systems

The development of hybrid organic-inorganic materials is a rapidly advancing field, driven by the goal of combining the desirable properties of both material classes. The rigid, three-dimensional structure of the spirobi[fluorene] framework offers excellent thermal stability and helps to prevent quenching of luminescence, making its derivatives attractive for applications in hybrid systems like perovskite solar cells (PSCs).

Researchers are actively exploring spirobifluorene-based molecules as hole-transporting materials (HTMs) in PSCs. d-nb.infodntb.gov.ua The spiro core provides a nonplanar 3D geometry and a high glass-transition temperature, which are beneficial for creating stable and efficient solar cells. d-nb.infounimi.it The introduction of an ethynyl (B1212043) group on the SBF core, as in 2-Ethynyl-9,9'-spirobi[fluorene], opens up new avenues for covalently linking the organic HTM to the inorganic perovskite surface or to other components within the device. This covalent linkage could enhance interfacial contact, improve charge extraction efficiency, and increase the long-term stability of the solar cells.

Furthermore, spiro[fluorene-9,9′-xanthene] (SFX) based materials, which are structurally similar to SBF, have been investigated as hole shuttle materials for effective defect passivation in perovskite solar cells. rsc.org The specific functional groups on the spiro core can interact with the perovskite surface, for instance, through hydrogen bonding, to suppress defects. rsc.org The ethynyl group of 2-Ethynyl-9,9'-spirobi[fluorene] could be functionalized with groups specifically designed to passivate surface defects on inorganic nanoparticles or thin films, leading to hybrid materials with enhanced photophysical properties.

Future research will likely focus on using the ethynyl moiety to graft SBF units onto inorganic substrates like quantum dots, metal oxide nanoparticles, and metal-organic frameworks (MOFs). rsc.org This could lead to novel hybrid materials for applications in photocatalysis, sensing, and light-emitting devices.

Supramolecular Self-Assembly and Nanostructure Fabrication

Supramolecular self-assembly provides a powerful bottom-up approach to creating complex and functional nanostructures. The well-defined geometry of the spirobi[fluorene] scaffold makes it an excellent tecton (building block) for designing self-assembling systems. The ethynyl group is a versatile handle for introducing non-covalent interaction sites or for forming covalent bonds through reactions like Glaser coupling to create larger, well-defined architectures.

Studies have shown that spirobifluorene-based bis(pyridine) ligands can self-assemble with metal ions to form metallosupramolecular rhombi. beilstein-journals.orgnih.gov The rigid, concave shape of the SBF unit directs the assembly process. beilstein-journals.orgnih.gov Similarly, 2-Ethynyl-9,9'-spirobi[fluorene] could be derivatized to create multitopic ligands for the construction of sophisticated 2D and 3D supramolecular structures.

Another promising direction is the use of SBF derivatives to create porous organic materials.

Conjugated Microporous Polymers (CMPs): SBF-based CMPs have been synthesized via FeCl3-mediated polymerization, showing large surface areas and significant gas uptake capabilities. ossila.comrsc.orgresearchgate.net The ethynyl group of 2-Ethynyl-9,9'-spirobi[fluorene] is an ideal functional group for polymerization reactions (e.g., Sonogashira coupling, alkyne metathesis) to produce highly cross-linked, porous networks with tailored pore sizes and functionalities.

Porous Organic Salts (POSs): Researchers have used tetrasulfonic acid derivatives of SBF to create porous organic salts through assembly with organic amines. researchgate.net The specific shape of the spiro backbone directs the formation of novel network topologies. researchgate.net

The fabrication of nanostructures through the self-assembly of 2-Ethynyl-9,9'-spirobi[fluorene] derivatives could lead to materials for gas storage, separation, catalysis, and sensing.

Advanced Rational Design Methodologies for Next-Generation Optoelectronic Materials

The rational design of organic molecules is crucial for advancing optoelectronic technologies such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). d-nb.info Computational methods, like density functional theory (DFT), are increasingly used to predict the electronic and photophysical properties of new materials before their synthesis. rsc.orgresearchgate.net

For 2-Ethynyl-9,9'-spirobi[fluorene], rational design can be employed to:

Tune Emission Color: The ethynyl group serves as a convenient point for extending the π-conjugation of the SBF core through coupling with various aromatic and heteroaromatic groups. This allows for precise tuning of the HOMO-LUMO energy gap and, consequently, the emission color of the resulting material. rsc.orgresearchgate.net For example, fusing SBF into a multiple resonance (MR) core skeleton has been shown to produce pure-green emitters for OLEDs. rsc.org

Optimize Charge Transport: The spiro-linked architecture is known to facilitate good carrier mobility. researchgate.net By strategically attaching electron-donating or electron-withdrawing moieties to the ethynyl group, the charge injection and transport properties can be optimized for specific device architectures. Spirobifluorene has been combined with electron transport units like diphenyltriazine to create high-performance electron transport layers for OLEDs. rsc.org

Enhance Device Efficiency and Stability: The rigid and bulky nature of the SBF core helps to suppress intermolecular π–π stacking, which can lead to aggregation-caused quenching (ACQ) of luminescence. rsc.org Fusing SBF into emitter molecules can effectively minimize these interactions, leading to OLEDs with high quantum efficiency and reduced efficiency roll-off at high brightness. rsc.org

The table below summarizes how modifying the SBF core can tune material properties for optoelectronic applications, a strategy directly applicable to derivatives of 2-Ethynyl-9,9'-spirobi[fluorene].

Modification StrategyTarget PropertyApplication ExampleReference
Fluorination of SBF CoreTune energy levels, improve thermal stabilityBlue OLED Host Materials rsc.orgresearchgate.net
Fusing SBF into MR Emitter CoreRed-shift emission, reduce exciton (B1674681) quenchingPure-Green OLED Emitters rsc.org
Attaching Electron Transport MoietiesImprove electron mobilityOLED Electron Transport Layers rsc.org
Incorporating Donor-Acceptor StructureInduce Aggregation-Induced Emission (AIE)Solid-State Lighting rsc.org

Future work will involve combining computational screening with synthetic chemistry to rapidly identify and create novel 2-Ethynyl-9,9'-spirobi[fluorene] derivatives with targeted optoelectronic properties.

Exploration of Sustainable Synthetic and Processing Techniques

As the demand for advanced organic materials grows, so does the need for sustainable and cost-effective synthesis and processing methods. Traditional multi-step syntheses of SBF derivatives can be complex and may use expensive or hazardous reagents.

Recent research has focused on developing more efficient synthetic routes to the spirobifluorene core. One promising approach is the direct dehydrative coupling of biaryls and fluorenones mediated by triflic anhydride (B1165640) (Tf2O), which avoids the need for pre-halogenated or metalated starting materials. rsc.org Another strategy involves using o-bromohalobenzene as a low-cost starting material to synthesize bromo-9,9'-spirobi[fluorene], a key intermediate, reducing costs by over 60% compared to traditional routes. google.com

Key areas for future exploration in sustainable synthesis include:

Catalyst Development: Developing cheaper and more environmentally benign catalysts (e.g., iron-based instead of palladium- or nickel-based) for the key coupling reactions used to synthesize and functionalize 2-Ethynyl-9,9'-spirobi[fluorene]. rsc.org

Process Intensification: Investigating flow chemistry or microwave-assisted synthesis to reduce reaction times, improve yields, and minimize solvent waste.

Solvent-Free Reactions: Exploring solid-state or solvent-free reaction conditions, such as using a mortar and pestle with a recyclable catalyst, which has been demonstrated for the synthesis of related fluorenone derivatives. scribd.com

In terms of processing, the development of solution-processable materials is a key goal for reducing the manufacturing cost of large-area electronics. The good solubility imparted by the spiro-structure makes 2-Ethynyl-9,9'-spirobi[fluorene] and its derivatives excellent candidates for deposition via printing or coating techniques, avoiding the need for energy-intensive vacuum deposition methods.

Investigation of Chiral Derivatization and Enantioselective Applications

The 9,9'-spirobi[fluorene] scaffold is inherently chiral, existing as two non-superimposable enantiomers. This chirality can be harnessed for a variety of stereoselective applications. The synthesis of enantiomerically pure SBF derivatives has been a significant area of research.

The ethynyl group on 2-Ethynyl-9,9'-spirobi[fluorene] provides a strategic anchor point for the attachment of other chiral moieties or for building larger chiral structures. This opens up exciting possibilities in several areas:

Chiral Recognition: Chiral SBF-based macrocycles have been designed for the enantioselective recognition of guest molecules. researchgate.net For instance, a chiral receptor incorporating two salen zinc(II) units on an SBF framework has shown the ability to selectively bind chiral carboxylates with high enantioselectivity. rsc.org

Circularly Polarized Luminescence (CPL): Chiral organic molecules can emit left- or right-circularly polarized light, a property of great interest for applications in 3D displays, quantum optics, and secure communications. Chiral SBF-based macrocycles have been shown to exhibit strong fluorescence with high quantum yields. researchgate.net Combining the chirality of the SBF core with extended π-systems via the ethynyl linker could lead to new materials with strong CPL activity.

Asymmetric Catalysis: Enantiopure SBF derivatives can be used as chiral ligands for transition metal catalysts. The rigid spiro-backbone can create a well-defined chiral environment around the metal center, enabling high enantioselectivity in catalytic transformations.

Future research will focus on the resolution of racemic 2-Ethynyl-9,9'-spirobi[fluorene] and the development of asymmetric syntheses to access its enantiopure forms. These enantiopure building blocks will be instrumental in constructing novel chiral sensors, emitters, and catalysts.

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